molecular formula C12H24N2O3 B13274447 tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13274447
M. Wt: 244.33 g/mol
InChI Key: IQNAQOOWSSEILZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate hydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an aminoethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-9(13)12(16)6-5-7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3

InChI Key

IQNAQOOWSSEILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCN(C1)C(=O)OC(C)(C)C)O)N

Origin of Product

United States

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